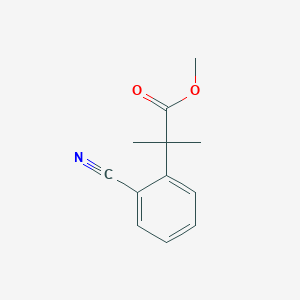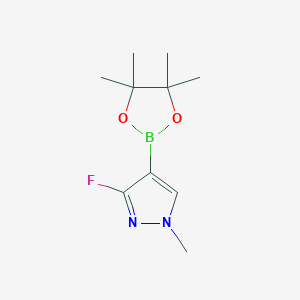
methyl 2-(2-cyanophenyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-cyanophenyl)-2-methylpropanoate, also known as methyl 2-cyano-2-methylpropionate, is a chemical compound belonging to the family of carboxylic acids. It is a colorless liquid with a pungent odor, and it is widely used as a flavoring and fragrance agent in food and cosmetics. It is also used in the synthesis of pharmaceuticals and other compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been studied for its potential applications in the fields of medicine, biotechnology, and agriculture. In medicine, it has been investigated as a potential anti-inflammatory agent, and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In biotechnology, it has been studied as a potential reagent for the detection of proteins. In agriculture, it has been studied as a potential herbicide.
Wirkmechanismus
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are hormones involved in inflammation. Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate binds to the active site of the enzyme, preventing its activity and thus reducing inflammation.
Biochemical and Physiological Effects
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has been found to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are hormones involved in inflammation. It has also been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). In addition, it has been found to reduce pain and swelling in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is a relatively toxic compound, and should be handled with care in the laboratory.
Zukünftige Richtungen
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate has potential applications in the fields of medicine, biotechnology, and agriculture. In medicine, further research is needed to investigate its potential as an anti-inflammatory agent and as an inhibitor of COX-2. In biotechnology, further research is needed to explore its potential as a reagent for the detection of proteins. In agriculture, further research is needed to explore its potential as a herbicide.
Synthesemethoden
Methyl 2-(2-cyanophenyl)-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropanoate can be synthesized by the Fischer esterification of methyl 2-(2-cyanophenyl)-2-methylpropanoate 2-cyano-2-methyl 2-(2-cyanophenyl)-2-methylpropanoatepropionate and 2-cyanophenol. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 50 to 100°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Eigenschaften
IUPAC Name |
methyl 2-(2-cyanophenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,11(14)15-3)10-7-5-4-6-9(10)8-13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLPNAOZFCQAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-cyanophenyl)-2-methylpropanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-2-[(1R,2R)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B6603566.png)
![2-[(4-acetylphenyl)sulfanyl]acetic acid](/img/structure/B6603571.png)


![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)

![[N'-(adamantan-1-yl)carbamimidoyl]urea](/img/structure/B6603610.png)

![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)

![tert-butyl 4-{[methyl({4-oxo-4H-pyrano[2,3-b]pyridin-7-yl})amino]methyl}piperidine-1-carboxylate](/img/structure/B6603630.png)

![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)